3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether

radical cyclization photoinduced ATRA fluorinated heterocycles

3‑Iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether (CAS 106108‑22‑9) is a hybrid perfluorinated vinyl ether monomer that uniquely combines an iodine‑terminated tetrafluoropropyl side‑chain with a polymerizable trifluorovinyl ether head group. This structural design enables it to serve simultaneously as a free‑radical co‑monomer and a built‑in peroxide‑curable crosslinking site, making it a critical building block for high‑performance perfluoroelastomers (FFKM) and specialty fluoropolymers.

Molecular Formula C5H2F7IO
Molecular Weight 337.96 g/mol
CAS No. 106108-22-9
Cat. No. B12752271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether
CAS106108-22-9
Molecular FormulaC5H2F7IO
Molecular Weight337.96 g/mol
Structural Identifiers
SMILESC(C(C(OC(=C(F)F)F)(F)F)(F)F)I
InChIInChI=1S/C5H2F7IO/c6-2(7)3(8)14-5(11,12)4(9,10)1-13/h1H2
InChIKeyXXRDNYJWRWNIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Iodo‑1,1,2,2‑tetrafluoropropyl Trifluorovinyl Ether (CAS 106108‑22‑9) – Core Identity and Procurement‑Relevant Classification


3‑Iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether (CAS 106108‑22‑9) is a hybrid perfluorinated vinyl ether monomer that uniquely combines an iodine‑terminated tetrafluoropropyl side‑chain with a polymerizable trifluorovinyl ether head group [1]. This structural design enables it to serve simultaneously as a free‑radical co‑monomer and a built‑in peroxide‑curable crosslinking site, making it a critical building block for high‑performance perfluoroelastomers (FFKM) and specialty fluoropolymers [2]. The compound has secured a regulatory milestone: it is the iodine‑containing monomer specified in the FDA Food Contact Notification (FCN 245) for a perfluorocarbon cured elastomer used in food‑processing seals and gaskets [3].

Why 3‑Iodo‑1,1,2,2‑tetrafluoropropyl Trifluorovinyl Ether Cannot Be Replaced by Generic Perfluoroalkyl Vinyl Ethers


Perfluoroalkyl vinyl ethers (PAVEs) such as perfluoro(methyl vinyl ether) (PMVE) and perfluoro(propyl vinyl ether) (PPVE) are widely used as co‑monomers but lack the intrinsic crosslinking functionality required for peroxide curing [1]. Iodine‑free PAVEs produce fully saturated polymer backbones that must rely on separate cure‑site monomers or reactive end‑groups, complicating formulation and compromising reproducibility [2]. The iodine atom in 3‑iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether provides a built‑in, thermally labile C–I bond that functions as a radical cure site, eliminating the need for an additional cure‑site monomer and enabling a simpler, two‑component terpolymer system that has received FDA food‑contact clearance [3].

Product‑Specific Quantitative Differentiation Evidence for 3‑Iodo‑1,1,2,2‑tetrafluoropropyl Trifluorovinyl Ether


Radical Cyclization Regioselectivity: 5‑Membered Oxolane vs. 4‑Membered Oxetane

Under identical UV irradiation conditions (365 nm LED, CH₂Cl₂, aqueous Na₂S₂O₃ quench), the target compound (4) underwent 5‑exo‑trig radical cyclization to yield exclusively the fluorinated oxolane (tetrahydrofuran) product, whereas the ethyl‑bridged analog 2‑iodo‑1,1,2,2‑tetrafluoroethyl trifluorovinyl ether (3) underwent 4‑exo‑trig cyclization to afford the corresponding oxetane [1]. This regiochemical divergence is dictated solely by the length of the perfluoroalkylene chain between the ether oxygen and the iodine‑bearing carbon [1].

radical cyclization photoinduced ATRA fluorinated heterocycles

Double Cyclization Capability with Allylaniline – Unique to the 3‑Carbon Spacer

The target compound (4) uniquely undergoes a one‑pot double cyclization with allylaniline, wherein the initially formed oxolane radical adds to the pendant olefin to yield a bis‑cyclic fluorinated scaffold [1]. The ethyl‑bridged analog (3) does not participate in this tandem process because its cyclization is kinetically prioritized even in the presence of electron‑rich olefins [1].

tandem cyclization fluorinated heterocycles radical relay

Iodine Content and Theoretical Crosslinking Efficiency vs. Longer‑Chain Analogs

The iodine mass fraction of the target compound (C₅H₂F₇IO, MW = 337.96 g mol⁻¹) is 37.5 wt % (calculated as 126.90/337.96 × 100) [1]. For the butyl‑bridged analog 4‑iodoperfluorobutyl perfluorovinyl ether (C₈F₁₃IO, nominal MW ≈ 461.95 g mol⁻¹), the iodine mass fraction drops to approximately 27.5 wt % [2]. This means that, on an equal‑weight loading basis, the target compound delivers roughly 36 % more reactive iodine cure sites to the copolymer backbone, enabling equivalent crosslink density at lower comonomer incorporation [2].

cure-site monomer peroxide crosslinking iodine weight fraction

FDA Food Contact Clearance (FCN 245) – Regulatory Differentiation from Non‑Approved Iodine‑Containing Cure‑Site Monomers

The terpolymer system incorporating the target monomer—a perfluorocarbon cured elastomer (PCE) comprising TFE, PMVE, and perfluoro‑6,6‑dihydro‑6‑iodo‑3‑oxa‑1‑hexene (the polymerized unit derived from CAS 106108‑22‑9)—has received FDA Food Contact Substance Notification (FCN 245) clearance for repeated‑use food‑processing seals, O‑rings, gaskets, and diaphragms [1]. The FDA‑approved recipe specifies no more than 4 wt % of the iodinated monomer in the base polymer, with defined limits on curative and filler content [1]. In contrast, many other iodine‑containing perfluoroalkyl vinyl ethers (e.g., 4‑iodoperfluorobutyl perfluorovinyl ether) have not been the subject of a published FCN for finished elastomer articles [2].

FDA FCN food contact elastomer regulatory compliance

Ether‑Linkage Flexibility Advantage vs. Non‑Ether Iodine‑Containing Crosslinkers

In contrast to non‑ether, perfluoroalkylene diiodide cure‑site monomers (e.g., 1,4‑diiodoperfluorobutane), 3‑iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether incorporates an ether oxygen within the monomer structure. It is well‑established in fluoropolymer science that backbone ether linkages lower the glass transition temperature (Tg) and enhance segmental mobility, directly improving low‑temperature sealing performance [1]. The ether‑containing monomer is therefore preferred when the cured elastomer must maintain flexibility and seal integrity at sub‑ambient temperatures, whereas perfluoroalkylene diiodides impart a stiffer chain architecture [1].

fluoroelastomer ether linkage low‑temperature flexibility

Photochemical Reactivity Divergence: Competing Intermolecular Addition vs. Intramolecular Cyclization

Under competitive photochemical conditions (perfluorohexyl iodide, 365 nm LED, CH₂Cl₂, 5 h), perfluoropropyl vinyl ether (PPVE, 2) undergoes clean intermolecular addition to give the iodo‑perfluoroalkylated adduct, whereas the target compound (4) exclusively undergoes intramolecular radical cyclization to the oxolane [1]. This reactivity switch—from intermolecular to intramolecular pathway—is a direct consequence of the tethered iodine atom in 4, demonstrating that the monomer is not merely a vinyl ether but a self‑contained radical cyclization precursor [1].

photochemistry perfluoroalkyl radical reactivity selectivity

Best Application Scenarios Where 3‑Iodo‑1,1,2,2‑tetrafluoropropyl Trifluorovinyl Ether Delivers Verifiable Value


FDA‑Compliant Perfluoroelastomer Formulations for Food‑Processing Seals and Gaskets

The terpolymer produced from TFE, PMVE, and 3‑iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether (≤4 wt % of the iodinated monomer) cured with TAIC and a dialkyl peroxide is the only iodine‑cure‑site perfluoroelastomer system with published FDA FCN clearance (FCN 245) [1]. This clearance covers molded O‑rings, gaskets, and diaphragms for repeated food contact, eliminating the regulatory uncertainty that accompanies substitution with non‑approved iodine‑containing vinyl ethers [1].

Synthesis of Fluorinated Oxolane Building Blocks via Photoinduced Radical Cyclization

Under mild UV irradiation (365 nm LED), 3‑iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether undergoes clean 5‑exo‑trig cyclization to afford a fluorinated oxolane bearing a terminal iodine atom, which can serve as a radical precursor for subsequent C–C bond formation [1]. The ethyl‑bridged analog produces a strained 4‑membered oxetane with different stability and reactivity, making the target compound the monomer of choice when 5‑membered fluorinated cyclic intermediates are desired [1].

Peroxide‑Curable Fluoroelastomers Requiring High Crosslink Density at Low Cure‑Site Monomer Loading

With an iodine mass fraction of 37.5 wt %, this monomer provides approximately 36 % more reactive iodine per unit mass than the butyl‑bridged analog 4‑iodoperfluorobutyl perfluorovinyl ether (≈27.5 wt % iodine) [1]. This allows formulators to achieve equivalent crosslink density with lower cure‑site monomer incorporation, preserving the desirable physical properties of the TFE/PMVE base polymer while ensuring efficient peroxide curing [1].

One‑Pot Synthesis of Bis‑Cyclic Fluorinated Scaffolds Through Tandem Radical Cyclization

The target compound’s ability to undergo tandem double cyclization with allylaniline—a feature absent in the ethyl‑bridged analog—enables the direct construction of complex, polycyclic fluorinated molecules in a single photochemical step [1]. This differentiated reactivity is valuable in medicinal chemistry and agrochemical discovery programs that require structurally diverse fluorinated heterocyclic libraries [1].

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